3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid
Description
3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid: is an aromatic carboxylic acid derivative. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, which is further connected to a benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-11-5-8(4-9(6-11)14(17)18)12-7-10(15)2-3-13(12)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJYMPIGCZDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691236 | |
| Record name | 2',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-22-6 | |
| Record name | 2',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorophenol.
Methoxylation: The phenol group is methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carboxylation: The methoxylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst like copper or palladium.
Industrial Production Methods: In an industrial setting, the production of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 3-(2,5-Dichlorophenyl)-5-methoxybenzaldehyde or 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid.
Reduction: Formation of 3-(2,5-Dichlorophenyl)-5-methoxybenzyl alcohol.
Substitution: Formation of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid derivatives with substituted groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of aromatic substitution reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of chlorine atoms and the methoxy group can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-(2,5-Dichlorophenyl)propanoic acid
- 5-(2,5-Dichlorophenyl)-2-furoic acid
Comparison:
- 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid has a methoxy group that can participate in additional hydrogen bonding and electronic interactions compared to its analogs.
- The presence of the benzoic acid moiety provides distinct chemical reactivity and biological activity compared to similar compounds with different functional groups.
This compound’s unique structural features and reactivity make it a valuable subject for various scientific and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
